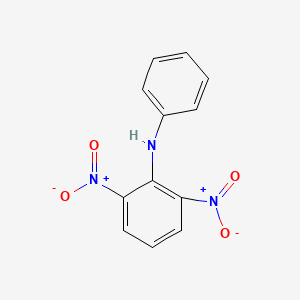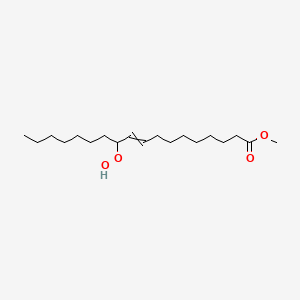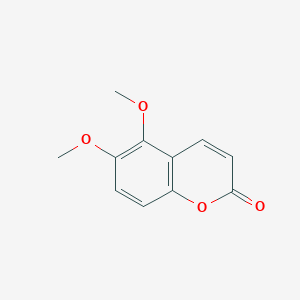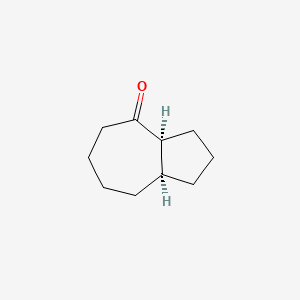
2,6-Dinitro-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitro-N-phenylaniline is an organic compound characterized by the presence of two nitro groups (-NO2) attached to a phenyl ring and an aniline moiety. This compound is known for its vibrant color and is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-N-phenylaniline typically involves the nitration of N-phenylaniline. The process begins with the reaction of aniline with nitrobenzene under acidic conditions to form N-phenylaniline. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dinitro-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or iron filings in acidic medium are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,6-diamino-N-phenylaniline.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitro-N-phenylaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of pigments, dyes, and other colorants.
Wirkmechanismus
The mechanism of action of 2,6-Dinitro-N-phenylaniline involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular proteins, lipids, and DNA, causing oxidative stress and cellular damage. The compound’s ability to disrupt cellular processes makes it a potential candidate for studying oxidative stress-related diseases .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dinitro-N-phenylaniline
- 2,6-Dinitroaniline
- 2,4-Dinitrodiphenylamine
Comparison: 2,6-Dinitro-N-phenylaniline is unique due to the specific positioning of the nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to 2,4-Dinitro-N-phenylaniline, the 2,6-isomer exhibits different chemical properties and reactivity patterns. The presence of nitro groups in different positions can significantly alter the compound’s electronic distribution and steric effects, leading to variations in its chemical behavior .
Eigenschaften
CAS-Nummer |
13744-81-5 |
|---|---|
Molekularformel |
C12H9N3O4 |
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
2,6-dinitro-N-phenylaniline |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)10-7-4-8-11(15(18)19)12(10)13-9-5-2-1-3-6-9/h1-8,13H |
InChI-Schlüssel |
XWRXIHGVIBNXBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)

![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)

![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)



